molecular formula C16H31BrO2 B3053217 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran CAS No. 52056-69-6

2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran

Cat. No. B3053217
Key on ui cas rn: 52056-69-6
M. Wt: 335.32 g/mol
InChI Key: GWJIBEXHLZWCRJ-UHFFFAOYSA-N
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Patent
US07902399B2

Procedure details

Pyridine toluene 4-sulphonate (1,0 g, 4,0 mmol) and 11-Bromo-1-undecanol (10,0 g, 400 mmol) were dissolved in dry CH2CH2 (200 ml) at ambient temperature, and 3,4-dihydro-2H-pyrane (5,0 g, 60 mmol) was added. The reaction mixture was stirred overnight. The crude product was purified by flash chromatography on silica gel eluted with CH2Cl2. The yield of 11-Bromo-1(tetrahydro-2-pyranyloxy)undecane was 10,7 g (80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mmol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.N1C=CC=CC=1.[Br:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][OH:30].[O:31]1[CH:36]=[CH:35][CH2:34][CH2:33][CH2:32]1>>[Br:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][O:30][CH:32]1[CH2:33][CH2:34][CH2:35][CH2:36][O:31]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.N1=CC=CC=C1
Name
Quantity
400 mmol
Type
reactant
Smiles
BrCCCCCCCCCCCO
Step Two
Name
Quantity
60 mmol
Type
reactant
Smiles
O1CCCC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluted with CH2Cl2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrCCCCCCCCCCCOC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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